molecular formula C13H11N3O4 B6121105 3-[2-(4-nitrophenyl)carbonohydrazonoyl]-1,2-benzenediol

3-[2-(4-nitrophenyl)carbonohydrazonoyl]-1,2-benzenediol

Cat. No.: B6121105
M. Wt: 273.24 g/mol
InChI Key: RURQTSJGNSXLIN-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-nitrophenyl)carbonohydrazonoyl]-1,2-benzenediol is a chemical compound with the molecular formula C13H11N3O4 and a molecular weight of 273.24 g/mol . This compound is known for its unique structure, which includes a nitrophenyl group and a benzenediol moiety. It has various applications in scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-nitrophenyl)carbonohydrazonoyl]-1,2-benzenediol typically involves the reaction of 4-nitrophenylhydrazine with 1,2-benzenediol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-nitrophenyl)carbonohydrazonoyl]-1,2-benzenediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-[2-(4-nitrophenyl)carbonohydrazonoyl]-1,2-benzenediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(4-nitrophenyl)carbonohydrazonoyl]-1,2-benzenediol involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzenediol moiety can participate in redox reactions, influencing the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenol: Similar in structure but lacks the benzenediol moiety.

    2-nitrophenol: Another nitrophenol derivative with different substitution patterns.

    3-nitrophenol: Similar to 4-nitrophenol but with the nitro group in a different position.

Uniqueness

3-[2-(4-nitrophenyl)carbonohydrazonoyl]-1,2-benzenediol is unique due to its combination of a nitrophenyl group and a benzenediol moiety, which imparts distinct chemical and physical properties. This combination allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c17-12-3-1-2-9(13(12)18)8-14-15-10-4-6-11(7-5-10)16(19)20/h1-8,15,17-18H/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURQTSJGNSXLIN-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C=NNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201111
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.